molecular formula C9H8ClNO B11912114 7-Chloro-1,2-dihydroisoquinolin-3(4H)-one CAS No. 113124-88-2

7-Chloro-1,2-dihydroisoquinolin-3(4H)-one

Cat. No.: B11912114
CAS No.: 113124-88-2
M. Wt: 181.62 g/mol
InChI Key: KVEBPBCIPKTOAR-UHFFFAOYSA-N
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Description

7-Chloro-1,2-dihydroisoquinolin-3(4H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,2-dihydroisoquinolin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

Industrial Production Methods

Industrial production may involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.

    Reduction: Reduction reactions may yield dihydro derivatives with different substitution patterns.

    Substitution: Halogen substitution reactions can introduce various functional groups at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, 7-Chloro-1,2-dihydroisoquinolin-3(4H)-one is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biology

Biologically, isoquinoline derivatives are studied for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Medicine

In medicine, compounds related to this compound are investigated for their potential as drug candidates, particularly in treating neurological disorders and infections.

Industry

Industrially, these compounds may be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-1,2-dihydroisoquinolin-3(4H)-one depends on its specific interactions with biological targets. It may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, known for its aromatic properties.

    1,2,3,4-Tetrahydroisoquinoline: A reduced form with different biological activities.

    7-Bromo-1,2-dihydroisoquinolin-3(4H)-one: A similar compound with a bromine substituent.

Uniqueness

7-Chloro-1,2-dihydroisoquinolin-3(4H)-one is unique due to its specific chloro substitution, which can influence its reactivity and biological activity compared to other isoquinoline derivatives.

Properties

CAS No.

113124-88-2

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

7-chloro-2,4-dihydro-1H-isoquinolin-3-one

InChI

InChI=1S/C9H8ClNO/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-3H,4-5H2,(H,11,12)

InChI Key

KVEBPBCIPKTOAR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CNC1=O)C=C(C=C2)Cl

Origin of Product

United States

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